molecular formula C21H17N3O4 B278558 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide

2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide

Cat. No. B278558
M. Wt: 375.4 g/mol
InChI Key: GKXGUVZJRDVLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, it has been proposed that it may exert its anti-inflammatory and antioxidant effects by modulating the activity of certain signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide exhibits a range of biochemical and physiological effects. These include the inhibition of cancer cell proliferation, the reduction of inflammation, and the prevention of oxidative stress. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which may limit its bioavailability in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide. These include further investigations into its mechanisms of action, as well as its potential use in combination with other therapeutic agents. Additionally, studies may focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Finally, research may explore the potential of this compound as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide involves the reaction of 2-aminobenzoxazole with 3-pyridinecarboxylic acid and 4-methoxyphenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

The potential applications of 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide in scientific research are vast. This compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, it has been investigated for its anti-inflammatory and antioxidant properties.

properties

Product Name

2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H17N3O4/c1-26-16-5-7-17(8-6-16)27-13-20(25)23-15-4-9-19-18(11-15)24-21(28-19)14-3-2-10-22-12-14/h2-12H,13H2,1H3,(H,23,25)

InChI Key

GKXGUVZJRDVLRI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.